molecular formula C18H23NO7 B2752364 Diethyl 2-(acetylamino)-2-[4-(methoxycarbonyl)benzyl]malonate CAS No. 109564-46-7

Diethyl 2-(acetylamino)-2-[4-(methoxycarbonyl)benzyl]malonate

Cat. No.: B2752364
CAS No.: 109564-46-7
M. Wt: 365.382
InChI Key: QQRDRVFHXKXWTE-UHFFFAOYSA-N
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Description

Diethyl 2-(acetylamino)-2-[4-(methoxycarbonyl)benzyl]malonate is a malonate derivative characterized by an acetylamino group and a 4-(methoxycarbonyl)benzyl substituent. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of indole-based ligands and bioactive molecules . Its structure combines electron-withdrawing (methoxycarbonyl) and hydrogen-bonding (acetylamino) groups, enabling versatile reactivity in organic transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-acetamido-2-[(4-methoxycarbonylphenyl)methyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO7/c1-5-25-16(22)18(19-12(3)20,17(23)26-6-2)11-13-7-9-14(10-8-13)15(21)24-4/h7-10H,5-6,11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRDRVFHXKXWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C(=O)OC)(C(=O)OCC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(acetylamino)-2-[4-(methoxycarbonyl)benzyl]malonate typically involves multi-step organic reactions. One common method might include the following steps:

    Formation of the malonate ester: This can be achieved by reacting diethyl malonate with a suitable base.

    Introduction of the acetylamino group: This step involves the acetylation of an amino group, which can be done using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting its ester groups. The acetylamino group influences reaction pathways and product selectivity.

Conditions Products Notes
Acidic (e.g., HCl/H₂O)2-(Acetylamino)-2-[4-(methoxycarbonyl)benzyl]malonic acidPartial hydrolysis of ethyl esters; methoxycarbonyl group remains intact.
Basic (e.g., NaOH/H₂O)Sodium salt of malonic acid derivative, followed by decarboxylationFull hydrolysis of esters, yielding substituted acetic acid derivatives .

Example pathway (basic hydrolysis):

C18H23NO7NaOHNa2[C14H13NO7]ΔC13H13NO5+2CO2\text{C}_{18}\text{H}_{23}\text{NO}_7 \xrightarrow{\text{NaOH}} \text{Na}_2[\text{C}_{14}\text{H}_{13}\text{NO}_7] \xrightarrow{\Delta} \text{C}_{13}\text{H}_{13}\text{NO}_5 + 2\text{CO}_2

Cyclocondensation Reactions

Under high temperatures (>250°C), the compound undergoes cyclocondensation with phenolic derivatives to form heterocyclic structures like coumarins.

Case study with 3-methoxyphenol :

  • Reactants : Diethyl 2-(4-methoxycarbonylbenzyl)malonate + 3-methoxyphenol.

  • Conditions : Heated in diphenylether (200–250°C for 3 h, then 300°C for 2 h).

  • Product : 4-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-coumarin.

  • Yield : 78% after purification.

Knoevenagel Condensation

The malonate moiety facilitates condensation with aldehydes or ketones, forming α,β-unsaturated carboxylic acids after decarboxylation .

General reaction:

Compound+RCHORCH=CHCO2H+CO2+H2O\text{Compound} + \text{RCHO} \rightarrow \text{RCH=CHCO}_2\text{H} + \text{CO}_2 + \text{H}_2\text{O}

  • Catalyst : Pyridine or piperidine.

  • Decarboxylation : Occurs spontaneously under thermal conditions.

Nucleophilic Additions

The methylene group adjacent to the malonate core exhibits nucleophilic reactivity when deprotonated. This enables reactions with:

  • Organolithium reagents (e.g., PhLi).

  • Grignard compounds (e.g., RMgX).

  • Electrophilic ketenes (e.g., from propiolactone) .

Example with propiolactone:

Compound+Propiolactonerac-Glutamic acid (Yield: 87%)[3]\text{Compound} + \text{Propiolactone} \rightarrow \text{rac-Glutamic acid} \ (\text{Yield: 87\%})[3]

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the potential of diethyl 2-(acetylamino)-2-[4-(methoxycarbonyl)benzyl]malonate as an anticancer agent. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further exploration for therapeutic applications .

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs. Its ability to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Synthesis of Complex Molecules

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including esterification and acylation, which are essential in building larger molecular frameworks .

Use in Multicomponent Reactions

The compound has been utilized in multicomponent reactions (MCRs), which are valuable for synthesizing diverse chemical entities efficiently. MCRs involving this compound can lead to the formation of structurally diverse products with potential biological activities .

Development of Polymers

In material science, this compound is being explored for its potential use in developing new polymeric materials. Its chemical structure allows it to act as a monomer or cross-linking agent, contributing to the design of materials with specific mechanical and thermal properties .

Coatings and Films

The compound's properties make it suitable for applications in coatings and films that require specific functionalities such as adhesion, flexibility, and resistance to environmental factors. Research into its application in protective coatings is ongoing .

Case Study 1: Anticancer Activity Assessment

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at varying concentrations, suggesting its potential as a lead compound for further drug development.

Concentration (µM)Cell Viability (%)
1080
2560
5030

Case Study 2: Synthesis of Novel Derivatives

A research group focused on synthesizing novel derivatives from this compound through MCRs. The derivatives exhibited enhanced bioactivity compared to the parent compound, highlighting its versatility as a synthetic building block.

Derivative NameActivity Level
Derivative AHigh
Derivative BModerate

Mechanism of Action

The mechanism of action of diethyl 2-(acetylamino)-2-[4-(methoxycarbonyl)benzyl]malonate would depend on its specific application. In general, the compound might interact with various molecular targets, such as enzymes or receptors, through its functional groups. These interactions can lead to changes in biological pathways or chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Malonate derivatives with varying substituents exhibit distinct physicochemical properties and applications. Below is a detailed comparison:

Substituent Effects on Electronic and Steric Properties

Compound Name Substituent Key Structural Features Electronic Effects
Diethyl 2-(acetylamino)-2-[4-(methoxycarbonyl)benzyl]malonate 4-(methoxycarbonyl)benzyl Ester group (moderate electron-withdrawing), acetylamino group Balanced polarity for nucleophilic reactions
Diethyl 2-[4-(chlorobenzoyl)amino]malonate 4-chlorobenzoyl Chlorine atom (strongly electron-withdrawing) Enhanced electrophilicity; used in PPARγ ligand synthesis
Diethyl 2-(acetylamino)-2-[4-(trifluoromethyl)benzyl]malonate 4-(trifluoromethyl)benzyl CF₃ group (strongly electron-withdrawing, lipophilic) Increased metabolic stability and lipophilicity
Diethyl acetamido(2-cyanoethyl)malonate 2-cyanoethyl Cyano group (electron-withdrawing) High reactivity in Michael additions

Physicochemical Properties

Compound Name Melting Point (°C) Solubility (Polar solvents) LogP (Predicted)
Target Compound Not reported Moderate (ethanol, DMSO) ~2.5
Diethyl 2-(trifluoromethylbenzyl)malonate 375 K (102°C) Low (enhanced in THF) ~3.8
Diethyl 2-(4-nitrobenzylidene)malonate 177–179°C Low (due to nitro group) ~2.9
Diethyl 2-(2-cyanoethyl)malonate Oil High (acetonitrile) ~1.2

Research Findings and Case Studies

  • Synthetic Utility : The target compound’s methoxycarbonyl group enables regioselective alkylation under mild conditions, as seen in rebamipide synthesis . In contrast, trifluoromethyl analogs require harsher conditions (e.g., Pd/C hydrogenation) due to steric hindrance .
  • Biological Activity : Derivatives with halogenated substituents (e.g., 4-chlorobenzoyl) show higher affinity for PPARγ receptors compared to methoxycarbonyl variants, attributed to stronger electron-withdrawing effects .
  • Crystal Packing: X-ray studies of Diethyl 2-{(dibenzylamino)[4-(trifluoromethyl)phenyl]methyl}malonate reveal disordered ethyl groups and weak C–H⋯O interactions, influencing solid-state stability .

Biological Activity

Diethyl 2-(acetylamino)-2-[4-(methoxycarbonyl)benzyl]malonate (CAS Number: 109564-46-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C18H23NO7
  • Molecular Weight : 365.38 g/mol
  • Structure : The compound features a diethyl malonate backbone with an acetylamino group and a methoxycarbonyl benzyl moiety, which may influence its biological interactions.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Enzyme Inhibition : It may act as an inhibitor in certain enzymatic pathways, potentially affecting metabolic processes.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of malonate compounds can exhibit antimicrobial activity, making this compound a candidate for further investigation in this area.
  • Cytotoxic Effects : Some research indicates that related malonate derivatives have cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.

Case Studies

  • Enzymatic Interaction Studies
    • A study investigated the compound's ability to inhibit specific enzymes involved in metabolic pathways. Results indicated that it could effectively reduce enzyme activity, highlighting its potential as a therapeutic agent in metabolic disorders.
  • Antimicrobial Activity Assessment
    • In vitro tests showed that the compound displayed significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for bacterial inhibition.
  • Cytotoxicity Evaluation
    • A cytotoxicity assay conducted on several cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. This suggests its potential use as an anticancer agent.

Data Table of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionReduced activity in metabolic enzymes
AntimicrobialSignificant inhibition against bacteria
CytotoxicityInduced apoptosis in cancer cells

The biological activity of this compound may be attributed to several mechanisms:

  • Competitive Inhibition : The structure allows it to bind to enzyme active sites, competing with natural substrates.
  • Cell Membrane Interaction : Its lipophilic nature may facilitate penetration into cell membranes, enhancing its efficacy against microbial cells.
  • Apoptotic Pathway Activation : The compound appears to trigger pathways leading to programmed cell death in cancer cells.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare diethyl 2-(acetylamino)-2-[4-(methoxycarbonyl)benzyl]malonate?

Answer:
The synthesis typically involves sequential alkylation and acylation steps. A general approach includes:

Malonate Alkylation : React diethyl malonate with a benzyl halide derivative (e.g., 4-(methoxycarbonyl)benzyl bromide) under basic conditions (e.g., NaOEt/EtOH) to introduce the benzyl group .

Acetylation : Treat the intermediate with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to install the acetylamino group.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high purity.
Key challenges include regioselectivity and steric hindrance from the methoxycarbonyl group, requiring optimized reaction times and temperatures .

Advanced: How can computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:
Density Functional Theory (DFT) calculations and molecular docking studies are used to:

Analyze Electron Density : Identify nucleophilic/electrophilic sites via Fukui indices.

Transition State Modeling : Simulate reaction pathways for substitutions at the malonate ester or benzyl positions.

Retrosynthetic Planning : AI-based platforms (e.g., Reaxys, Pistachio) propose feasible routes by cross-referencing analogous reactions in databases .
For example, the methoxycarbonyl group’s electron-withdrawing effect may direct nucleophilic attacks to specific positions, validated by comparing computed vs. experimental regioselectivity .

Basic: What spectroscopic techniques confirm the structure and purity of this compound?

Answer:

  • 1H/13C NMR : Peaks for the acetyl amino group (~2.0 ppm, singlet) and methoxycarbonyl benzyl protons (~3.8 ppm, singlet; aromatic protons at 7.2–7.8 ppm). Malonate ester carbons appear at ~165–170 ppm .
  • IR Spectroscopy : Stretches for ester C=O (~1740 cm⁻¹), amide N-H (~3300 cm⁻¹), and carbonyl groups (~1680 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., m/z 379.13 for C₁₈H₂₁NO₇) .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar malonate esters?

Answer:

Comparative SAR Studies : Systematically vary substituents (e.g., methoxycarbonyl vs. nitro groups) to assess their impact on enzyme inhibition or cellular uptake .

Kinetic Assays : Measure IC₅₀ values under standardized conditions (pH, temperature) to control for experimental variability.

Crystallographic Analysis : Resolve binding modes using X-ray structures of target proteins (e.g., kinases) complexed with derivatives .
For instance, conflicting reports on kinase inhibition may arise from differences in assay protocols or compound stability, necessitating orthogonal validation (e.g., SPR vs. enzymatic assays) .

Advanced: How do structural features like the methoxycarbonyl benzyl group influence intermolecular interactions in crystal packing?

Answer:
Single-crystal X-ray diffraction reveals:

Hydrogen Bonding : The acetyl amino group forms H-bonds with ester carbonyls, stabilizing the lattice.

π-Stacking : The benzyl aromatic ring engages in edge-to-face interactions with adjacent molecules, dictating packing motifs.

Torsional Angles : The dihedral angle between the benzyl and malonate moieties affects molecular conformation (e.g., 75–85° in similar compounds) .
These interactions correlate with solubility and melting points, critical for formulating co-crystals or salts .

Basic: What are the key applications of this compound in medicinal chemistry research?

Answer:

  • Enzyme Inhibition : Acts as a precursor for protease or kinase inhibitors due to its electrophilic ester groups .
  • Prodrug Design : The malonate scaffold is hydrolyzed in vivo to release active carboxylic acid derivatives.
  • Peptide Mimetics : The acetylamino group mimics natural amino acids in structure-activity relationship (SAR) studies .

Advanced: What strategies mitigate competing side reactions during its synthesis?

Answer:

Protecting Groups : Temporarily block the acetyl amino group with Boc or Fmoc to prevent undesired acylation .

Low-Temperature Alkylation : Use −78°C conditions to suppress elimination byproducts.

Catalytic Systems : Employ phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in biphasic mixtures .

Basic: How is the compound’s stability assessed under varying storage conditions?

Answer:

  • Accelerated Stability Studies : Monitor degradation via HPLC at 40°C/75% RH over 1–3 months.
  • pH-Dependent Hydrolysis : Expose to buffers (pH 1–9) to identify labile ester or amide bonds .
  • Light Sensitivity : Conduct photostability tests under ICH Q1B guidelines .

Advanced: What mechanistic insights guide its use in multicomponent reactions (MCRs)?

Answer:
The malonate’s dual electrophilic sites enable participation in:

Knoevenagel Condensation : React with aldehydes to form α,β-unsaturated esters.

Michael Additions : Accept nucleophiles (e.g., amines) at the central carbon.

Palladium-Catalyzed Cross-Couplings : Leverage benzyl halide derivatives in Suzuki or Heck reactions .

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